molecular formula C30H49BrO B14668762 Lanosterol, 24-bromo- CAS No. 50719-45-4

Lanosterol, 24-bromo-

Cat. No.: B14668762
CAS No.: 50719-45-4
M. Wt: 505.6 g/mol
InChI Key: YTCLFXLQRKNAIL-VKNYQHFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanosterol, 24-bromo- is a brominated derivative of lanosterol, a tetracyclic triterpenoid. Lanosterol is a key intermediate in the biosynthesis of cholesterol and other steroids in animals and fungi. The addition of a bromine atom at the 24th position of lanosterol modifies its chemical properties, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lanosterol, 24-bromo- typically involves the bromination of lanosterol. One common method is the reaction of lanosterol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of lanosterol, 24-bromo- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lanosterol, 24-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lanosterol ketones, while substitution can produce lanosterol derivatives with various functional groups .

Scientific Research Applications

Lanosterol, 24-bromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of lanosterol, 24-bromo- involves its interaction with various molecular targets and pathways. In the context of cholesterol biosynthesis, it acts as an intermediate that can be further processed to produce cholesterol and other steroids. Its brominated form may also exhibit unique interactions with enzymes and receptors, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lanosterol, 24-bromo- is unique due to the presence of the bromine atom, which alters its chemical reactivity and biological activity. This modification can enhance its utility in various research applications, making it a valuable compound for studying steroid biosynthesis and developing new therapeutic agents .

Properties

CAS No.

50719-45-4

Molecular Formula

C30H49BrO

Molecular Weight

505.6 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-17-[(2R)-5-bromo-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H49BrO/c1-19(2)24(31)11-9-20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h20-21,25-26,32H,9-18H2,1-8H3/t20-,21-,25+,26+,28-,29-,30+/m1/s1

InChI Key

YTCLFXLQRKNAIL-VKNYQHFBSA-N

Isomeric SMILES

C[C@H](CCC(=C(C)C)Br)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC(=C(C)C)Br)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.